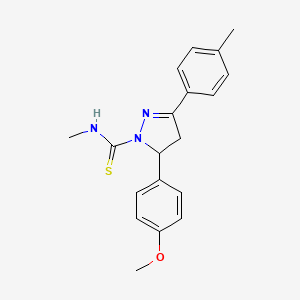

3-(4-methoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide

Descripción general

Descripción

3-(4-Methoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical applications. The presence of methoxy and methyl groups on the phenyl rings adds to its chemical complexity and potential reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by cyclization

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Introduction of various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds similar to 3-(4-methoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide have shown promising results in inhibiting cancer cell proliferation:

- Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes involved in cancer cell growth and proliferation. For instance, derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

- In Vitro Studies : Various derivatives have demonstrated cytotoxic effects against different cancer cell lines. For example, one study reported an IC50 value of 0.39 µM against HCT116 cells for a similar pyrazole derivative .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects:

- Clinical Relevance : Several compounds in this class have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). The title compound's structural features suggest it may exhibit similar properties, potentially leading to new therapeutic options for inflammatory diseases .

- Experimental Evidence : Research indicates that pyrazole derivatives can significantly reduce inflammation markers in vitro, with some compounds achieving over 70% inhibition in specific assays .

Table 1: Summary of Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A375 | 4.2 | CDK Inhibition |

| Compound B | MCF-7 | 1.88 | Apoptosis Induction |

| Compound C | HCT116 | 0.39 | CDK Inhibition |

Table 2: Summary of Anti-inflammatory Activity

| Compound Name | Inflammation Model | % Inhibition |

|---|---|---|

| Compound D | RAW264.7 Cells | 75% |

| Compound E | Carrageenan Model | 70% |

Case Studies

Several case studies illustrate the therapeutic potential of pyrazole derivatives:

- Case Study on Pyrazole Derivatives as Anticancer Agents : A study evaluated a series of pyrazole compounds for their anticancer activity against multiple cell lines. The results indicated that certain modifications to the pyrazole core significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited in drug design .

- Clinical Trials : Some pyrazole-containing compounds have progressed to clinical trials, demonstrating efficacy in treating various cancers and inflammatory conditions. These trials underscore the importance of this chemical class in modern pharmacotherapy .

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Pyrazole derivatives: Other compounds with similar pyrazole cores, such as 3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole.

Thioamide derivatives: Compounds containing thioamide groups, such as thioacetamide.

Uniqueness: 3-(4-Methoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical reactions and biological activities.

Actividad Biológica

3-(4-methoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with methoxy and methyl groups on the phenyl rings. Its structure can be represented as follows:

This structure contributes to its biological activity, particularly in targeting various cellular pathways.

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. A study highlighted that related pyrazole compounds showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The following table summarizes the IC50 values for different pyrazole derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.50 |

| Related Pyrazole Derivative 1 | NCI-H460 | 42.30 |

| Related Pyrazole Derivative 2 | SF-268 | 3.79 |

These findings indicate that the compound may have a comparable or superior efficacy against certain cancer types when compared to established chemotherapeutic agents .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, studies indicated that specific pyrazole derivatives reduced the levels of TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies

- Study on Antitumor Activity : A recent study evaluated the antitumor activity of several pyrazole derivatives, including our compound of interest. It was found that the compound exhibited significant apoptosis induction in cancer cells through the activation of caspase pathways .

- Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked decrease in paw edema and inflammatory markers, supporting its potential as an anti-inflammatory agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and inflammation, potentially inhibiting key signaling pathways such as NF-kB and MAPK .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-13-4-6-14(7-5-13)17-12-18(22(21-17)19(24)20-2)15-8-10-16(23-3)11-9-15/h4-11,18H,12H2,1-3H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJKEYVMOYKQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.